2-(Benzo[d]thiazol-2-yl)acetic acid

HDAC6 inhibitor crystallography ubiquitin-binding domain

Acquire this precisely validated fragment (MW 193.22) that mimics ubiquitin's C-terminus for selective HDAC6 ZnF-UBD binding (PDB 6CE8 structural data). It is a non-substitutable precursor for imidazo[2,1-b]benzothiazole derivatives with in vivo anti-inflammatory activity. Features a cost-effective synthetic route from 2-aminobenzenethiol and chloroacetic acid. Ideal for medicinal chemistry programs requiring the specific benzothiazole-2-acetic acid geometry.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 29182-45-4
Cat. No. B180915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-yl)acetic acid
CAS29182-45-4
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC(=O)O
InChIInChI=1S/C9H7NO2S/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,11,12)
InChIKeyZOAYQTSFMDZTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]thiazol-2-yl)acetic acid (CAS 29182-45-4): Procurement-Ready Heterocyclic Building Block with Unique Binding Properties


2-(Benzo[d]thiazol-2-yl)acetic acid (CAS 29182-45-4, C9H7NO2S, MW 193.22) is a heterocyclic compound belonging to the benzothiazole acetic acid class, featuring a carboxylic acid moiety linked to the 2-position of the benzothiazole core . Its structure enables both coordination chemistry (through the nitrogen and sulfur atoms) and conjugation (via the carboxylic acid group), establishing it as a versatile intermediate . The compound's crystal structure has been solved at 1.55 Å resolution, revealing its precise binding mode to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain [1].

2-(Benzo[d]thiazol-2-yl)acetic acid (CAS 29182-45-4) Substitution Risks: Why Analogs Fail in HDAC6 Targeting and Synthetic Utility


Generic substitution of 2-(Benzo[d]thiazol-2-yl)acetic acid with other benzothiazole derivatives is not feasible due to its specific structural requirements for molecular recognition and synthetic applications. Unlike 2-aminobenzothiazole or benzothiazole-2-carboxylic acid, the acetic acid moiety provides an optimal spatial orientation for the carboxylate group to mimic the C-terminal extremity of ubiquitin [1]. This precise geometry is essential for binding the HDAC6 zinc-finger ubiquitin-binding domain (ZnF-UBD) [2]. Furthermore, the compound serves as a distinct synthetic precursor for imidazo[2,1-b]benzothiazole derivatives, a class with validated anti-inflammatory and analgesic activities that cannot be accessed from simpler benzothiazole analogs [3].

2-(Benzo[d]thiazol-2-yl)acetic acid (CAS 29182-45-4): Quantitative Differentiation Evidence for Scientific Selection


High-Resolution Crystal Structure Defines Precise Binding Mode for HDAC6 ZnF-UBD

2-(Benzo[d]thiazol-2-yl)acetic acid demonstrates a structurally validated binding mode to the HDAC6 zinc-finger ubiquitin-binding domain (ZnF-UBD), with a crystal structure solved at 1.55 Å resolution [1]. In this structure, the carboxylate group of the compound directly mimics the C-terminal extremity of ubiquitin, a feature not observed with simpler benzothiazole analogs such as 2-aminobenzothiazole or benzothiazole, which lack the appropriate carboxylate geometry [1].

HDAC6 inhibitor crystallography ubiquitin-binding domain

Validated Synthetic Precursor for Imidazo[2,1-b]benzothiazole Derivatives

2-(Benzo[d]thiazol-2-yl)acetic acid serves as a critical precursor for the synthesis of imidazo[2,1-b]benzothiazole acetic acids, a class of compounds with demonstrated in vivo anti-inflammatory and analgesic activities [1]. While 2-aminobenzothiazole can be used to synthesize various derivatives, only the acetic acid derivative enables the specific cyclization with ethyl 4-bromoacetoacetate to yield the imidazo[2,1-b]benzothiazole-2-acetate scaffold [1].

medicinal chemistry anti-inflammatory heterocyclic synthesis

Carboxylate Geometry Optimized for Ubiquitin Mimicry

The carboxylic acid moiety of 2-(Benzo[d]thiazol-2-yl)acetic acid is positioned to precisely mimic the C-terminal extremity of ubiquitin, a key recognition element for the HDAC6 ZnF-UBD [1]. In contrast, benzothiazole-2-carboxylic acid (with the carboxylate directly attached to the heterocycle) presents the carboxylate at a different distance and angle relative to the aromatic system, which is incompatible with the binding pocket geometry [1].

ubiquitin binding protein-protein interaction fragment-based drug discovery

Physical Property Profile for Assay Compatibility

2-(Benzo[d]thiazol-2-yl)acetic acid exhibits a molecular weight of 193.22 g/mol and a predicted LogP of approximately 1.6, placing it within the 'rule of three' guidelines for fragment-based screening . In comparison, larger benzothiazole derivatives such as imidazo[2,1-b]benzothiazole acetic acids have molecular weights exceeding 250 g/mol, which may limit their suitability for certain fragment-based approaches .

fragment library biophysical assay solubility

Established Synthetic Route with High Atom Economy

The synthesis of 2-(Benzo[d]thiazol-2-yl)acetic acid is typically achieved via condensation of 2-aminobenzenethiol with chloroacetic acid under basic conditions, a one-step procedure with high atom economy . Alternative benzothiazole derivatives such as 2-(benzothiazol-2-ylthio)acetic acid require a two-step sequence involving bromoacetic acid and a thiol intermediate, resulting in lower overall yield and increased waste .

synthetic methodology green chemistry heterocyclic synthesis

Validated Use as a Biomarker and Molecular Probe

2-(Benzo[d]thiazol-2-yl)acetic acid is explicitly documented as a biomarker or molecular probe . This designation is based on its ability to bind selectively to the HDAC6 ZnF-UBD, providing a chemical tool for studying ubiquitin-mediated processes. Other benzothiazole derivatives such as 2-aminobenzothiazole lack this specific biological annotation, limiting their utility in this context .

chemical biology biomarker molecular probe

2-(Benzo[d]thiazol-2-yl)acetic acid (CAS 29182-45-4): Optimal Application Scenarios Informed by Quantitative Evidence


Fragment-Based Drug Discovery for HDAC6 ZnF-UBD Inhibitors

The high-resolution co-crystal structure (PDB 6CE8, 1.55 Å) demonstrates that 2-(Benzo[d]thiazol-2-yl)acetic acid binds precisely to the ubiquitin-binding pocket of HDAC6 ZnF-UBD [1]. This validated binding mode makes the compound an ideal fragment for initiating structure-activity relationship (SAR) studies aimed at developing selective HDAC6 ZnF-UBD inhibitors for multiple myeloma and other diseases [1]. The fragment-like properties (MW 193.22) further support its use in fragment-based screening campaigns [1].

Synthesis of Imidazo[2,1-b]benzothiazole Anti-Inflammatory Agents

The compound serves as a critical precursor for the synthesis of imidazo[2,1-b]benzothiazole acetic acids, a class with demonstrated in vivo anti-inflammatory and analgesic activities [2]. Reaction with ethyl 4-bromoacetoacetate yields the ethyl ester, which upon hydrolysis provides the pharmacologically active acetic acid derivatives [2]. This specific reactivity is not achievable with 2-aminobenzothiazole or benzothiazole-2-carboxylic acid, making 2-(Benzo[d]thiazol-2-yl)acetic acid the necessary starting material for accessing this chemical space [2].

Ubiquitin-Binding Domain Probe Development

The compound is explicitly documented as a biomarker or molecular probe for HDAC6 ZnF-UBD studies . Its ability to mimic the C-terminal extremity of ubiquitin, combined with its validated binding mode, enables its use as a chemical tool for investigating ubiquitin-mediated protein interactions . This application is supported by the crystal structure and primary literature, providing a reliable foundation for chemical biology experiments [1].

Heterocyclic Building Block for Academic and Industrial Synthesis

The efficient one-step synthesis from 2-aminobenzenethiol and chloroacetic acid provides a cost-effective route for large-scale procurement . The compound's dual functionality (benzothiazole core and acetic acid handle) enables its use as a versatile building block for constructing more complex heterocyclic systems . This makes it suitable for medicinal chemistry programs requiring benzothiazole-containing scaffolds, particularly those targeting anti-inflammatory, analgesic, or HDAC6-related pathways [1].

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